(2Z,6Z)-2,6-bis(hydroxyimino)cyclohexan-1-one
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Overview
Description
(2Z,6Z)-2,6-bis(hydroxyimino)cyclohexan-1-one is a cyclic organic compound characterized by the presence of two hydroxyimino groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,6Z)-2,6-bis(hydroxyimino)cyclohexan-1-one typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which then undergoes further reaction to yield the bis(hydroxyimino) product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Catalysts or solvents may also be used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.
Substitution: The hydroxyimino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential applications in the development of new materials.
Mechanism of Action
The mechanism by which (2Z,6Z)-2,6-bis(hydroxyimino)cyclohexan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Cyclohexanone oxime: A related compound with a single oxime group.
2,6-Dioxocyclohexanone: A compound with two keto groups instead of hydroxyimino groups.
Uniqueness: (2Z,6Z)-2,6-bis(hydroxyimino)cyclohexan-1-one is unique due to the presence of two hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. This dual functionality allows for diverse applications and interactions in various fields.
By understanding the properties and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.
Properties
CAS No. |
10528-54-8 |
---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis(hydroxyimino)cyclohexan-1-one |
InChI |
InChI=1S/C6H8N2O3/c9-6-4(7-10)2-1-3-5(6)8-11/h10-11H,1-3H2/b7-4+,8-5+ |
InChI Key |
MLAWCOBYMMKWMA-NSLJXJERSA-N |
SMILES |
C1CC(=NO)C(=O)C(=NO)C1 |
Isomeric SMILES |
C1C/C(=N\O)/C(=O)/C(=N/O)/C1 |
Canonical SMILES |
C1CC(=NO)C(=O)C(=NO)C1 |
10528-54-8 | |
Origin of Product |
United States |
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